molecular formula C14H24O B15159367 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol CAS No. 651706-50-2

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol

Cat. No.: B15159367
CAS No.: 651706-50-2
M. Wt: 208.34 g/mol
InChI Key: QCOKXNFJXHXKHR-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with a butyl group and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexene, butyl bromide, and butenyl bromide.

    Grignard Reaction: The butyl and butenyl groups are introduced via Grignard reactions. Cyclohexene is first reacted with butyl magnesium bromide to form 1-butylcyclohexene.

    Addition Reaction: The resulting 1-butylcyclohexene is then reacted with butenyl magnesium bromide to introduce the butenyl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or brom

Properties

CAS No.

651706-50-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-but-3-enyl-1-butylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-3-5-8-13-9-7-11-14(15,12-13)10-6-4-2/h3,12,15H,1,4-11H2,2H3

InChI Key

QCOKXNFJXHXKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC(=C1)CCC=C)O

Origin of Product

United States

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